2-(4-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde
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Overview
Description
2-(4-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde is an organic compound with the molecular formula C15H11NO3. It belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde typically involves the condensation of 4-methoxybenzaldehyde with 2-aminophenol under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzoxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: 2-(4-Methoxyphenyl)benzo[d]oxazole-5-carboxylic acid.
Reduction: 2-(4-Methoxyphenyl)benzo[d]oxazole-5-methanol.
Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis. Its anticancer activity may be related to its ability to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)benzo[d]oxazol-6-amine
- 2-(4-Methoxyphenyl)benzo[d]oxazole
- 2-(4-Methoxyphenyl)benzo[d]oxazol-5-carboxylic acid
Uniqueness
2-(4-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde is unique due to its specific structural features, such as the presence of both an aldehyde group and a methoxy group on the benzoxazole ring. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C15H11NO3 |
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Molecular Weight |
253.25 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1,3-benzoxazole-5-carbaldehyde |
InChI |
InChI=1S/C15H11NO3/c1-18-12-5-3-11(4-6-12)15-16-13-8-10(9-17)2-7-14(13)19-15/h2-9H,1H3 |
InChI Key |
SXCGOEGJWGTMNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C=O |
Origin of Product |
United States |
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